beta-1-Indazolealanine

Beschreibung

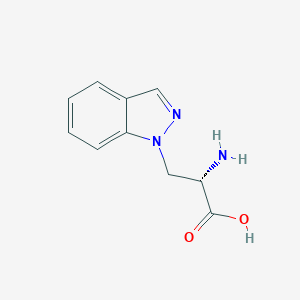

Structure

3D Structure

Eigenschaften

CAS-Nummer |

102293-15-2 |

|---|---|

Molekularformel |

C10H11N3O2 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

(2S)-2-amino-3-indazol-1-ylpropanoic acid |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1 |

InChI-Schlüssel |

VXGGDWZWROEXQG-QMMMGPOBSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=NN2C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |

Synonyme |

eta-1-indazole-L-alanine beta-1-indazolealanine BIZA |

Herkunft des Produkts |

United States |

Definition and Classification Within Noncanonical Amino Acids Ncaas

Beta-1-Indazolealanine is classified as a noncanonical amino acid (ncAA), also known as an unnatural amino acid (UAA). tocris.com Unlike the 22 proteinogenic amino acids that are naturally encoded by the genetic code of living organisms to be incorporated into proteins, ncAAs are not. tocris.comwikipedia.org They can be found in nature as intermediates in metabolic pathways or can be synthesized in the laboratory. tocris.com The defining feature of this compound is the substitution of the indole (B1671886) ring found in the canonical amino acid tryptophan with an indazole ring system. Specifically, the alanine (B10760859) side chain is attached to the N1 position of the indazole ring. nih.gov

Amino acids are broadly categorized based on the location of the amino group relative to the carboxyl group, such as alpha (α), beta (β), or gamma (γ) amino acids. wikipedia.org this compound falls into the category of β-amino acids. These are characterized by having the amino group bonded to the beta carbon, the second carbon from the carboxyl group. wikipedia.org This structural distinction from the α-amino acids has significant implications for its chemical properties and how it might be incorporated into or interact with biological systems. The introduction of ncAAs like this compound into peptides and proteins can be achieved through various in vivo and in vitro methods, including the expansion of the genetic code or chemical modifications. nih.govnih.gov

Historical Context of Tryptophan Analog Research

The study of tryptophan analogs is deeply rooted in the early 20th-century research that established the essential nature of certain amino acids for life. Sir Frederick Hopkins's groundbreaking work led to the isolation and identification of tryptophan in the early 1900s, highlighting the critical role of specific amino acids in the diet. ebsco.com This discovery laid the groundwork for subsequent investigations into the metabolism and function of tryptophan and its derivatives. ebsco.comnih.gov

The development of tryptophan analogs has been a key strategy in medicinal chemistry and biochemical research. These analogs are designed to mimic or interfere with the natural functions of tryptophan, thereby serving as probes to study metabolic pathways or as potential therapeutic agents. rsc.org For instance, the metabolism of tryptophan through the kynurenine (B1673888) pathway is implicated in immune suppression in cancer, leading to the development of tryptophan analogs as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). rsc.orgnih.gov Analogs such as 1-methyl-tryptophan have been instrumental in this area of research. rsc.org The synthesis of beta-1-Indazolealanine itself was a notable advancement, as it represented the first instance of a beta-replacement reaction catalyzed by tryptophan synthase occurring at a position other than the typical 3-position of indole (B1671886) analogs. nih.gov This demonstrated the potential for creating novel amino acid structures by leveraging enzymatic synthesis.

Significance of Indazole Scaffolds in Bioactive Molecule Discovery

The indazole ring, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. researchgate.netnih.govlongdom.org This structural motif is present in numerous commercially available drugs and compounds currently under clinical investigation, underscoring its therapeutic potential. researchgate.netnih.govpnrjournal.com The versatility of the indazole scaffold stems from its unique chemical properties, including its tautomeric forms and its ability to participate in various biological interactions. researchgate.net

Indazole-containing derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. researchgate.netmdpi.comnih.gov The presence of the indazole core in drugs like pazopanib (B1684535) and axitinib, which are tyrosine kinase inhibitors used in cancer therapy, highlights its importance in drug design. nih.govrsc.org The indazole structure can enhance binding affinity to biological targets, improve metabolic stability, and confer desirable pharmacokinetic properties. researchgate.net The synthesis of diverse indazole derivatives continues to be an active area of research, with chemists exploring new methods to construct and functionalize this important heterocyclic system. nih.govmdpi.comnih.gov

Overview of Current Research Trajectories and Open Questions

Enzymatic Synthesis Pathways and Mechanisms

The enzymatic production of this compound primarily relies on the catalytic prowess of tryptophan synthase, an enzyme that naturally synthesizes tryptophan. caltech.edu Researchers have successfully repurposed this enzyme to accept an indole (B1671886) analog, indazole, for the creation of this novel amino acid.

Tryptophan Synthase (TrpB) Catalyzed beta-Replacement Reactions

The core of the enzymatic synthesis is a β-replacement reaction catalyzed by the β-subunit of tryptophan synthase (TrpB). caltech.edu In this reaction, the hydroxyl group of L-serine is replaced by a nucleophile, which, in this case, is indazole. nih.gov This demonstrates the enzyme's promiscuity, accepting substrates beyond its natural indole. pnas.org

A key finding in the study of this reaction is the specific incorporation of the indazole ring. Detailed analysis using mass spectrometry and NMR has revealed that the β-carbon of the alanine (B10760859) moiety forms a bond with the 1-N position of the indazole ring. nih.gov This was a groundbreaking discovery, as it was the first instance of a β-replacement reaction catalyzed by tryptophan synthase occurring at a position other than the 3-position of an indole analog. nih.gov The mechanism involves the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor within the TrpB active site, which facilitates the condensation of L-serine and indazole. wikipedia.org

In its native function, tryptophan synthase catalyzes the reaction between indole and L-serine to form L-tryptophan, with the new carbon-carbon bond forming at the C3 position of the indole ring. pnas.org The reaction with indazole, however, results in a carbon-nitrogen bond at the N1 position. nih.gov This highlights a significant deviation from the canonical reaction and underscores the enzyme's adaptability to alternative nucleophiles with different electronic properties. nih.gov While the enzyme has been shown to react with various indole analogs, the case of indazole showcases a unique mode of reactivity. pnas.org

Role of Escherichia coli Tryptophan Synthase α2β2 Complex

The tryptophan synthase from Escherichia coli is a well-studied model and exists as an α2β2 heterotetrameric complex. wikipedia.orgresearchgate.net The α-subunit is responsible for producing indole from indole-3-glycerol phosphate, which is then channeled to the β-subunit. wikipedia.org For the synthesis of this compound, the α2β2 complex from E. coli has been shown to effectively catalyze the β-replacement reaction between L-serine and externally supplied indazole. nih.gov The interaction between the α and β subunits is allosterically regulated, with the formation of the complex leading to reciprocal activation of both subunits. wikipedia.org This intricate communication ensures efficient catalysis. pnas.orgnih.gov

Enzyme Kinetics and Substrate Specificity of TrpB

The β-subunit of tryptophan synthase (TrpB) exhibits a degree of substrate promiscuity, reacting with various indole analogs. pnas.org However, the efficiency of these reactions can vary significantly. While detailed kinetic data for the specific reaction with indazole to form this compound is not extensively reported in the initial findings, the general principle is that the catalytic efficiency is often lower for non-canonical substrates compared to the native substrate, indole. nih.gov The study of TrpB from different organisms, such as Pyrococcus furiosus, has shown that the isolated β-subunit has considerably lower activity than the full αββα complex, a challenge that has been addressed through protein engineering. pnas.orgnih.gov

Table 1: Substrate Reactivity of Tryptophan Synthase

| Substrate | Product | Key Observations |

|---|---|---|

| Indole + L-Serine | L-Tryptophan | Native reaction, highly efficient. pnas.org |

| Indazole + L-Serine | This compound | Forms a C-N bond at the N1 position, a non-canonical reaction. nih.gov |

Protein Engineering and Directed Evolution for Enhanced Production

To overcome the limitations of using wild-type enzymes for the synthesis of non-canonical amino acids like this compound, researchers have turned to protein engineering and directed evolution. caltech.edu These techniques aim to improve the catalytic efficiency, substrate specificity, and stability of tryptophan synthase. nih.govgoogle.com

Directed evolution has been successfully used to create stand-alone TrpB subunits with significantly enhanced activity, even surpassing the activity of the native complex in some cases. pnas.orgnih.gov This involves creating libraries of mutant enzymes and screening for variants with improved performance for the desired reaction. This approach has proven to be a powerful tool for developing robust biocatalysts for the production of a wide range of tryptophan analogs and other non-canonical amino acids. acs.orgcaltech.edu By engineering the TrpB subunit, it is possible to create a more efficient and versatile platform for the synthesis of valuable compounds like this compound. nih.govnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Indazole |

| Indole |

| L-Serine |

| L-Tryptophan |

Rational Design and Mutagenesis of TrpB

The native TrpB enzyme, while capable of utilizing indazole as a substrate, often exhibits limited efficiency and substrate specificity for non-natural substrates. To overcome these limitations, rational design and site-directed mutagenesis have been employed to engineer TrpB variants with enhanced catalytic properties. This approach involves identifying key amino acid residues in the active site or allosteric sites that influence substrate binding and catalysis. By substituting these residues with other amino acids, it is possible to create enzyme variants with improved activity towards indazole. For instance, computational modeling and structural analysis can pinpoint residues that may sterically hinder the binding of the bulkier indazole molecule compared to the native indole substrate. Mutating these residues to smaller ones can expand the active site pocket, thereby facilitating better accommodation of indazole.

Directed Evolution Strategies for Expanding Substrate Scope

Directed evolution has emerged as a powerful strategy for tailoring enzymes like TrpB for specific biocatalytic applications. This method involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with the desired properties. In the context of β-1-indazolealanine synthesis, directed evolution has been used to evolve TrpB variants with significantly improved activity and specificity for indazole. This process can lead to the discovery of beneficial mutations that are not immediately obvious through rational design. These mutations can enhance various aspects of the enzyme's function, including substrate binding, catalytic turnover, and stability.

| TrpB Variant | Mutations | Relative Activity with Indazole | Reference |

| Wild-Type E. coli TrpB | None | Baseline | nih.gov |

| Engineered PfTrpB | Multiple | Increased | Not Specified |

This table is illustrative and based on the general findings of directed evolution studies on TrpB for non-canonical amino acids. Specific quantitative data for indazole with various mutants would require access to specific experimental reports.

Biocatalytic Platforms for Noncanonical Amino Acid Synthesis

The development of robust biocatalytic platforms for the synthesis of noncanonical amino acids, including β-1-indazolealanine, is a significant area of research. These platforms often utilize whole-cell catalysts or purified enzymes in optimized reaction conditions to achieve high yields and enantiopurity. The use of engineered TrpB variants is central to these platforms. By expressing these improved enzymes in microbial hosts like E. coli, it is possible to create efficient and sustainable systems for the production of β-1-indazolealanine from simple and readily available starting materials such as L-serine and indazole. These biocatalytic routes offer several advantages over traditional chemical synthesis, including mild reaction conditions, high stereoselectivity, and a reduced environmental footprint.

Chemical Synthetic Approaches to Indazole-Alanine Derivatives

While biocatalysis offers an elegant route to β-1-indazolealanine, chemical synthesis provides a versatile alternative, allowing for the production of a wider range of derivatives and analogues. The chemical synthesis of this compound, however, presents its own set of challenges, particularly in controlling regioselectivity and stereoselectivity.

Strategies for Constructing the Indazole-Alanine Core

The construction of the indazole-alanine core involves the formation of a carbon-nitrogen bond between the indazole ring and the alanine backbone. Several synthetic strategies can be envisioned for this purpose. One common approach is the N-alkylation of the indazole ring with a suitable alanine derivative. For example, an N-protected indazole can be reacted with a derivative of β-haloalanine, such as N-Boc-β-bromoalanine methyl ester, in the presence of a base to form the desired C-N bond. Subsequent deprotection steps would then yield β-1-indazolealanine.

Another strategy involves the use of transition metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of an N-haloindazole with an appropriate organometallic reagent derived from alanine could be a viable route. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and regioselectivity, as indazole has two potential nucleophilic nitrogen atoms.

| Reaction Type | Starting Materials | Key Reagents | Product |

| N-Alkylation | Indazole, N-Boc-β-bromoalanine methyl ester | Base (e.g., NaH, K2CO3) | N-Boc-β-(1-indazolyl)-alanine methyl ester |

| Michael Addition | Indazole, N-protected dehydroalanine (B155165) derivative | Base | Protected β-1-indazolealanine |

| Cross-Coupling | N-Haloindazole, Alanine-derived organometallic | Pd or Cu catalyst, Ligand | Protected β-1-indazolealanine |

This table presents plausible synthetic strategies for the construction of the indazole-alanine core based on general principles of organic synthesis.

Stereoselective Synthesis Considerations

The stereoselective synthesis of β-1-indazolealanine is of paramount importance, as the biological activity of amino acids is highly dependent on their stereochemistry. Achieving high enantiopurity in the final product requires careful control over the stereocenter at the α-carbon of the alanine moiety.

Several asymmetric synthesis strategies can be employed. One approach is the use of a chiral auxiliary. A chiral auxiliary can be attached to the alanine precursor to direct the N-alkylation or Michael addition reaction in a stereoselective manner. After the key bond-forming step, the auxiliary can be removed to yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis. Chiral catalysts, such as chiral phase-transfer catalysts or transition metal complexes with chiral ligands, can be used to control the stereochemical outcome of the reaction. For example, in a Michael addition of indazole to a dehydroalanine derivative, a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

Furthermore, enzymatic resolution can be employed as a post-synthetic modification to separate a racemic mixture of β-1-indazolealanine. This involves using an enzyme that selectively acts on one enantiomer, allowing for the isolation of the desired stereoisomer.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopynih.govresearchgate.nethmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the precise structure of this compound. nih.gov This non-destructive technique provides detailed information about the chemical environment of individual atoms within the molecule.

Detailed ¹H and ¹³C NMR Signal Assignment Methodologiesnih.govresearchgate.net

The structural elucidation of this compound relies heavily on the detailed analysis of its one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. nih.govresearchgate.netupi.edu The process involves assigning each observed signal to a specific proton or carbon atom in the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. libretexts.org For this compound, the aromatic protons on the indazole ring exhibit distinct chemical shifts, allowing for their individual assignment. The protons of the alanine side chain also show characteristic signals. The integration of these signals provides the relative number of protons corresponding to each peak. researchgate.net

¹³C NMR Spectroscopy: Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.netupi.edu The chemical shifts in the ¹³C spectrum differentiate between the sp²-hybridized carbons of the indazole ring and the sp³-hybridized carbons of the alanine moiety. arxiv.org The unique chemical environment of each carbon atom results in a distinct signal, facilitating the complete assignment of the carbon framework. researchgate.net

A careful and systematic assignment of both ¹H and ¹³C signals is crucial for confirming the proposed structure of this compound. nih.gov

Two-Dimensional NMR Techniques for Connectivity Elucidationnih.govresearchgate.net

To unambiguously establish the connectivity between atoms in this compound, two-dimensional (2D) NMR techniques are employed. nih.gov These experiments provide correlation data that reveal which atoms are bonded to each other.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the alanine side chain and for assigning adjacent protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached. arxiv.orgnih.gov This powerful technique provides a direct link between the ¹H and ¹³C NMR spectra, significantly simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly important for establishing the connection between the alanine side chain and the indazole ring system, confirming the "beta-1" linkage. nih.gov

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous elucidation of the molecular structure of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmationnih.govresearchgate.nethmdb.ca

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to precisely determine the molecular weight of a compound. spectralworks.combiocompare.com This method provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. measurlabs.com

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. uni-rostock.de The experimentally determined exact mass of this compound is compared to the calculated theoretical mass based on its chemical formula (C₁₀H₁₁N₃O₂). A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula and, consequently, the identity of the compound. nih.govspectralworks.com This technique is essential for validating the results obtained from NMR spectroscopy and elemental analysis. nih.gov

Elemental Analysis for Stoichiometric Validationnih.govresearchgate.nethmdb.ca

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements within a compound. elementar.comthermofisher.com For this compound (C₁₀H₁₁N₃O₂), this method is used to experimentally determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). nih.gov

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)nih.govnih.govharvard.eduwikipedia.orgmdpi.com

In cases where suitable crystals of a this compound derivative can be grown, X-ray crystallography would provide unequivocal evidence of its molecular structure. researchgate.netnih.gov The technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. wikipedia.org This map reveals the positions of individual atoms, bond lengths, and bond angles with very high precision, offering an unambiguous confirmation of the compound's connectivity and stereochemistry. libretexts.org

Enzymatic Recognition and Processing within Biochemical Systems

Interaction with Aminoacyl-tRNA Synthetases (Hypothetical Role in Protein Biosynthesis)

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.govnih.govembopress.org This two-step process, which involves the ATP-dependent activation of the amino acid followed by its transfer to the tRNA, is fundamental for the accurate translation of the genetic code. nih.govembopress.orgyoutube.com The family of 20 aaRSs is responsible for decoding the genetic code, making them essential for life. ebi.ac.uk Consequently, any significant mutations in these enzymes are typically lethal. youtube.com

The potential interaction of this compound, a structural analog of natural amino acids, with aminoacyl-tRNA synthetases presents a hypothetical avenue for its incorporation into protein biosynthesis. If an aaRS recognizes this compound as a substrate, it could be mistakenly attached to a tRNA molecule, leading to its incorporation into newly synthesized proteins. This misincorporation could alter the structure and function of these proteins, potentially disrupting cellular processes. The high specificity of aaRSs, which includes proofreading mechanisms to correct errors, would be a significant barrier to this process. nih.gov However, the versatility of these enzymes, which has been exploited to expand the genetic code, suggests that such interactions, while hypothetical, are a plausible area of investigation. nih.gov

Potential as a Substrate or Modulator of Related Enzymes

Beyond its hypothetical role in protein synthesis, this compound and its derivatives have been investigated for their potential to act as substrates or modulators of various enzymes. nih.govqeios.com Small-molecule modulators can influence enzyme activity in a substrate-dependent manner, either by inhibiting or activating the enzyme. nih.govvub.ac.be This modulation can occur through binding at the active site or at an allosteric site, a location distinct from the active site, which can induce conformational changes that affect substrate binding and catalysis. nih.govnih.govlibretexts.org

Indazole derivatives have shown inhibitory activity against a range of enzymes, including:

Tyrosine Kinases: Certain indazole derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), a tyrosine kinase involved in cancer. researchgate.net

Protein Arginine Deiminase 4 (PAD4): A specific trichloroindazole compound has been shown to be a highly potent inhibitor of PAD4, an enzyme implicated in inflammatory diseases and cancer. researchgate.net

Cytochrome P450 51 (CYP51): Indazole-based compounds have been designed and evaluated as potential inhibitors of CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis, suggesting their potential as antifungal agents. researchgate.netresearchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a target in various diseases, and its activity can be modulated by indazole derivatives. acs.org

Akt (Protein Kinase B): Indazole-based analogs have been developed as selective inhibitors of Akt, a key enzyme in cell signaling pathways that is often dysregulated in diseases like cancer. nih.gov

Nitric Oxide Synthases (NOS): Fluorinated indazoles have been evaluated as inhibitors of neuronal and inducible NOS isoforms. researchgate.net

The mechanism of action for these interactions can be competitive, where the inhibitor binds to the active site, or allosteric. qeios.comnih.gov The study of these interactions is crucial for understanding the biological effects of this compound and for the development of new therapeutic agents.

Molecular Basis of Interaction with Biological Targets

Methodologies for Target Identification and Validation

Identifying the specific biological targets of a compound like this compound is a critical step in understanding its mechanism of action. Several methodologies are employed for this purpose:

Phenotypic Screening: This approach involves testing compound libraries against whole cells to identify those with a desired biological effect, such as inhibiting parasite survival. This method does not require prior knowledge of a specific target. nih.gov

Chemoproteomics: This powerful technique uses chemical probes to identify protein targets that interact with a compound. "Clickable" probes, for instance, can be attached to the compound of interest and used to pull down interacting proteins from a complex mixture for identification by mass spectrometry. nih.gov

Thermal Shift Assay (TSA): TSA is a biophysical technique used to screen compound libraries for their ability to bind to and stabilize a target protein, which can be detected by changes in the protein's melting temperature. semanticscholar.org

Genomic and Proteomic Approaches: These methods, including the use of engineered biotin (B1667282) ligases and functional genomics, can help identify novel targets and understand the post-translational modifications that drive disease. discoveryontarget.com

Computational Methods: Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of compounds to their target proteins, providing insights into the stability and nature of the interaction. researchgate.nettandfonline.com For example, these methods have been used to evaluate 1H-indazole analogs as anti-inflammatory agents by studying their interaction with the COX-2 enzyme. researchgate.net

Once a potential target is identified, validation studies are necessary to confirm its role in the observed biological effect. This can involve techniques like alanine scanning mutagenesis, where specific amino acids at the predicted binding site are changed to alanine to assess their importance for the interaction. frontiersin.org

Binding Affinity Studies and Receptor Interaction Profiling (Conceptual)

Conceptually, understanding the interaction between this compound and its biological targets involves detailed binding affinity studies and receptor interaction profiling. These studies aim to quantify the strength of the interaction and characterize the nature of the binding.

Binding Affinity is typically measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding affinity. Various indazole derivatives have been shown to exhibit a range of binding affinities for their targets. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles showed potent FGFR1 inhibitory activity with IC50 values in the nanomolar range. researchgate.net Similarly, certain indazole derivatives were identified as potent inhibitors of glutamate (B1630785) racemase with IC50 values in the low micromolar range. semanticscholar.org

Receptor Interaction Profiling involves characterizing the specific interactions between the ligand (this compound) and the amino acid residues within the binding site of the target protein. This can be achieved through a combination of experimental and computational methods. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the complex. Molecular dynamics simulations can then be used to study the dynamic nature of these interactions and calculate binding free energies. researchgate.nettandfonline.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity. For example, the interaction of an indazole-based corrector with the CFTR protein was shown to involve a key double π–π interaction. acs.org

The following table provides a conceptual overview of the types of data generated in such studies:

| Compound | Target | Binding Affinity (IC50/Kd) | Key Interacting Residues (Conceptual) | Methodology |

|---|---|---|---|---|

| Indazole Derivative A | FGFR1 | 30.2 nM (IC50) | - | Enzymatic Inhibition Assay |

| Indazole Derivative B | Glutamate Racemase | 6.32 µM (IC50) | - | Enzyme Inhibitory Assay |

| Indazole-based Corrector | CFTR | - | W361 | Alanine Scanning |

Influence on Analogous Amino Acid Pathways and Metabolic Flux

The introduction of an unnatural amino acid like this compound can potentially perturb the delicate balance of amino acid metabolism and the flow of metabolites through various pathways (metabolic flux). nih.govcreative-proteomics.com

Amino acid metabolism is a complex network of biochemical reactions responsible for the synthesis, degradation, and interconversion of amino acids. creative-proteomics.com These pathways are tightly regulated and interconnected with other major metabolic routes, such as carbohydrate and lipid metabolism. creative-proteomics.com The liver plays a central role in amino acid metabolism, utilizing amino acids for gluconeogenesis, protein synthesis, and the generation of other essential biomolecules. nih.gov

The presence of this compound could influence these pathways in several ways:

Competition with Natural Amino Acids: As a structural analog, this compound could compete with natural amino acids like tryptophan for transport into cells and for binding to enzymes involved in their metabolism. nih.gov This competition could lead to an imbalance in the intracellular amino acid pool, affecting protein synthesis and other metabolic processes.

Alteration of Metabolic Flux: The metabolism of this compound itself, if it occurs, could consume cellular resources and produce novel metabolites, thereby altering the normal metabolic flux. nih.govmdpi.com For example, studies have shown that hypoxia can significantly reprogram cellular metabolism, redirecting glucose and glutamine metabolism and suppressing the consumption of branched-chain amino acids. nih.gov Similarly, the introduction of a foreign compound could trigger metabolic shifts.

Impact on Signaling Pathways: Amino acids are not just building blocks; they also act as signaling molecules that can regulate gene expression and cellular function. nih.gov For instance, L-alanine has been shown to regulate gene expression and protect pancreatic beta-cells from apoptosis. nih.gov It is conceivable that this compound could interfere with these signaling roles, leading to downstream effects on cellular processes.

Enzymatic Inhibition or Activation: As discussed earlier, indazole derivatives can modulate the activity of various enzymes. researchgate.net If this compound inhibits or activates enzymes within key amino acid metabolic pathways, such as aminotransferases or dehydrogenases, it could lead to the accumulation of certain metabolites and the depletion of others. nih.govmdpi.comresearchgate.net For example, alanine supplementation has been shown to increase the metabolic efficiency of alanine glyoxylate (B1226380) aminotransferase and reduce oxalate (B1200264) synthesis. researchgate.net

Investigating the influence of this compound on amino acid pathways would require metabolomic studies to measure changes in the levels of various amino acids and their metabolites, combined with metabolic flux analysis using isotopically labeled substrates to trace the flow of carbon and nitrogen through the metabolic network. mdpi.commdpi.com

Applications of Beta 1 Indazolealanine in Protein Engineering and Synthetic Biology

Expanding the Genetic Code for Site-Specific Incorporation

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins is a cornerstone of modern synthetic biology, enabling the creation of proteins with tailored properties. ethz.ch This process, known as genetic code expansion, relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. frontiersin.org This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively and efficiently incorporated at a specific, predetermined site in the protein's sequence. ethz.chfrontiersin.org

The most common strategy involves repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the ncAA. ethz.chelifesciences.org A gene of interest is mutated to include the UAG codon at the desired position. This modified gene is then expressed in a host organism that also expresses the orthogonal aaRS/tRNA pair and is supplied with the ncAA, such as beta-1-Indazolealanine. The engineered aaRS specifically charges its cognate tRNA with this compound. Subsequently, during translation, the anticodon of the charged tRNA recognizes the UAG codon on the mRNA, leading to the incorporation of this compound into the growing polypeptide chain. ethz.ch

The development of new aaRS/tRNA pairs is a critical area of research, often involving directed evolution techniques to create synthetases that can recognize and activate novel amino acids. nih.gov While a specific orthogonal pair for this compound is a subject for development, the established methodologies provide a clear path for its inclusion in proteins, thereby expanding the chemical diversity accessible to protein engineers. frontiersin.orgnih.gov

Table 1: Essential Components for Genetic Code Expansion

| Component | Function |

| Noncanonical Amino Acid (ncAA) | An amino acid, like this compound, not among the 20 canonical amino acids. |

| Orthogonal aaRS/tRNA Pair | An engineered enzyme and its tRNA partner that work independently of the host's translational machinery. frontiersin.org |

| Repurposed Codon | Typically a stop codon (e.g., UAG) reassigned to encode the ncAA. ethz.ch |

| Engineered Gene | The target gene modified to contain the repurposed codon at the desired site for ncAA incorporation. |

| Expression Host | An organism (e.g., E. coli) that provides the cellular machinery for protein synthesis. nih.gov |

Functional Modulation of Proteins via Noncanonical Amino Acid Mutagenesis

Incorporating ncAAs like this compound into proteins allows for the precise modulation of their function, structure, and dynamics. nih.gov This technique, known as noncanonical amino acid mutagenesis, offers a level of control unattainable with conventional site-directed mutagenesis, which is limited to the 20 proteinogenic amino acids. nih.govnih.gov

As a structural analog of tryptophan, this compound can serve as a powerful biophysical probe. Tryptophan is naturally fluorescent, and its emission is highly sensitive to the local environment, making it an intrinsic probe for studying protein folding and conformational changes. The substitution of the indole (B1671886) nitrogen with a carbon and the introduction of a pyrazole (B372694) ring in this compound alters the electronic properties of the aromatic system. This modification is expected to shift its spectroscopic properties (absorption and fluorescence), providing a unique signal to probe protein environments without the interference of native tryptophan residues. nih.govnih.gov The ability to introduce such a probe at any desired location in a protein offers unparalleled precision for studying protein structure-function relationships. nih.gov

Furthermore, the altered hydrogen bonding capabilities of the indazole ring compared to the indole ring can be used to modify protein stability, enzyme catalysis, and protein-protein interactions. nih.gov These subtle yet significant chemical changes can lead to the development of proteins with fine-tuned activities or novel regulatory mechanisms.

Table 2: Structural Comparison of L-Tryptophan and this compound

| Feature | L-Tryptophan | This compound |

| Aromatic Ring System | Indole | Indazole |

| Chemical Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₁N₃O₂ |

| Key Difference | Contains a pyrrole (B145914) ring fused to benzene (B151609). | Contains a pyrazole ring fused to benzene. nih.gov |

| Potential Application | Intrinsic fluorescent probe. | Environment-sensitive fluorescent probe with distinct spectral properties. |

Biosynthetic Pathway Engineering for Novel Protein Production

A significant advantage for the application of this compound is the existence of an enzymatic route for its synthesis. Research has shown that the tryptophan synthase α₂β₂ complex from Escherichia coli can produce beta-1-L-alanine. nih.gov This enzyme catalyzes a β-replacement reaction, condensing indazole with L-serine to form the final product. nih.gov

This discovery is crucial for the large-scale and cost-effective production of proteins containing this ncAA. By engineering a host organism, such as E. coli, to both synthesize this compound from simple precursors and incorporate it into a target protein, the need to chemically synthesize and supplement the expensive ncAA in the culture medium is eliminated. biorxiv.orgnih.gov This integration of ncAA biosynthesis and protein production is a key goal in synthetic biology.

Notably, the tryptophan synthase-catalyzed reaction occurs at the N-1 position of the indazole ring, a novel finding as previous reactions with indole analogs typically occurred at the C-3 position. nih.gov This demonstrates the catalytic versatility of existing enzymes and opens avenues for producing other novel amino acid analogs. Engineering the tryptophan synthase enzyme itself could further enhance the efficiency and specificity of this compound production. nih.gov

Table 3: Enzymatic Synthesis of this compound

| Component | Role |

| Enzyme | Tryptophan Synthase (from E. coli) nih.gov |

| Substrate 1 | Indazole nih.gov |

| Substrate 2 | L-Serine nih.gov |

| Product | beta-1-Indazole-L-alanine nih.gov |

| Reaction Type | β-replacement nih.gov |

Design and Synthesis of Novel Protein Architectures

The ultimate goal of protein engineering is to design and synthesize proteins with entirely new structures and functions, moving beyond the scaffolds found in nature. nih.govuw.edu The incorporation of ncAAs is a powerful strategy to achieve this, as their unique chemical functionalities can be used to create novel structural motifs and interaction interfaces. nih.govvanderbilt.edu

The distinct properties of this compound make it a candidate for designing new protein architectures. The indazole ring's different size, shape, and hydrogen-bonding pattern compared to tryptophan's indole ring can be exploited to direct protein folding into new conformations or to mediate novel protein-protein interactions. nih.gov For example, the N-2 nitrogen in the indazole ring acts as a hydrogen bond acceptor, a feature absent in the indole ring of tryptophan. This could be used to engineer new intramolecular or intermolecular hydrogen bond networks, stabilizing unique folds or creating specific binding pockets. nih.gov

Computational protein design tools can be used to model the effects of incorporating this compound at specific sites, predicting its impact on protein stability and assembly. nih.gov By combining computational design with the genetic code expansion methodology, it is possible to build and test novel protein structures, such as artificial beta-sheets or custom-designed repeat proteins, that are stabilized by the unique chemistry of this compound. biorxiv.org This approach paves the way for the creation of new biomaterials, therapeutics, and catalysts with functionalities not seen in the natural world.

Design, Synthesis, and Evaluation of Beta 1 Indazolealanine Analogs and Derivatives

Rational Design Principles for Indazole-Based Amino Acids

The design of indazole-based amino acids like beta-1-Indazolealanine is rooted in the principle of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties. The indazole ring, being a bioisostere of the indole (B1671886) ring found in tryptophan, offers a unique scaffold for developing novel therapeutic agents. biotech-asia.org The rationale behind this substitution lies in several key aspects:

Mimicking Tryptophan's Structure and Function: The primary goal is to create molecules that can mimic tryptophan's role in biological processes. The indazole nucleus, with its aromaticity and nitrogen atoms, can engage in similar intermolecular interactions, such as hydrogen bonding and π-stacking, as the indole ring of tryptophan. biotech-asia.org

Modulating Biological Activity: While mimicking tryptophan, the introduction of the indazole moiety can alter the electronic properties and steric bulk, leading to modified biological activity. This can result in enhanced potency, selectivity, or altered pharmacological profiles compared to the natural amino acid. nih.govresearchgate.net For instance, the nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, a feature that can be exploited in designing inhibitors for specific enzymes. nih.gov

Improving Physicochemical Properties: The design process also considers the improvement of drug-like properties. Modifications to the indazole ring can influence solubility, metabolic stability, and bioavailability. mdpi.com Structure-based drug design, often aided by computational modeling, plays a crucial role in predicting how different substitutions on the indazole core will affect binding to target proteins. nih.govnih.gov

Exploring Novel Interactions: The presence of two nitrogen atoms in the pyrazole (B372694) part of the indazole ring offers opportunities for novel interactions with biological targets that are not possible with tryptophan's indole ring. nih.gov The tautomerism of the indazole ring (1H- and 2H-isomers) also influences its physical, chemical, and biological properties, with the 1H-indazole form being generally more stable. nih.gov

Synthetic Strategies for Modified Indazole Moieties

The synthesis of this compound and its derivatives involves the construction of the indazole ring system followed by the introduction of the alanine (B10760859) side chain. Various synthetic strategies have been developed to achieve this, often focusing on the regioselective functionalization of the indazole core. chim.itresearchgate.net

A notable enzymatic approach utilizes the tryptophan synthase complex from Escherichia coli. This enzyme catalyzes the β-replacement reaction of L-serine with indazole to produce beta-1-indazole-L-alanine. nih.gov This method is significant as it demonstrates the enzyme's ability to catalyze a reaction at a position other than the typical 3-position of indole analogs. nih.gov

Chemical synthesis of modified indazole moieties often involves multi-step sequences. Common strategies include:

Cyclization Reactions: Many syntheses rely on the formation of the indazole ring through intramolecular cyclization. This can involve reactions like the intramolecular C-N bond formation. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for introducing various substituents onto the indazole ring. chim.itrasayanjournal.co.in These reactions allow for the attachment of aryl, alkyl, and other functional groups to specific positions of the indazole nucleus.

Direct C-H Functionalization: More recent and efficient methods focus on the direct functionalization of C-H bonds of the indazole ring. This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. mdpi.com

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave-assisted organic synthesis has been effectively employed in the functionalization of indazoles. rasayanjournal.co.in

These synthetic methods provide access to a diverse range of indazole derivatives, enabling the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies focus on understanding how modifications to the indazole ring and the alanine side chain impact their interaction with biological targets.

Key findings from SAR studies on various indazole derivatives reveal important structural requirements for activity:

Substitution on the Indazole Ring: The position and nature of substituents on the indazole ring significantly influence biological activity. mdpi.com For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the specific regiochemistry of the amide linker at the 3-position was found to be critical for inhibitory activity. nih.gov The reverse amide isomer was inactive, highlighting the importance of precise structural arrangement. nih.gov

Role of Specific Functional Groups: The introduction of specific functional groups can dramatically alter activity. For instance, in the development of indazole-based inhibitors, the addition of a 2-amino benzamide (B126) moiety was shown to reduce cytotoxicity. nih.gov In another study, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov

Impact of Stereochemistry: The stereochemistry of the alanine side chain is generally critical for biological activity, with the L-isomer often being the more active form, as it mimics the natural L-tryptophan.

The following table summarizes SAR findings for different classes of indazole derivatives:

| Compound Class | Key SAR Findings | Reference |

| Indazole-3-carboxamides | The regiochemistry of the amide linker at the 3-position is critical for CRAC channel inhibition. | nih.gov |

| 3-Substituted 1H-indazoles | A 1H-indazole ring and a carbohydrazide moiety at C3 are important for IDO1 enzyme inhibition. | nih.gov |

| 1-N-Substituted Indazoles | Fluoro or cyano substitution at the ortho position of the 1-benzyl group can enhance inhibitory activity. | nih.gov |

These SAR studies provide a roadmap for the rational design of more potent and selective this compound analogs.

Comparative Analysis with Other Tryptophan Surrogates and Bioisosteres

This compound is one of several tryptophan surrogates used in drug discovery. A comparative analysis with other analogs helps to understand its unique properties and potential advantages.

| Tryptophan Surrogate | Structural Difference from Tryptophan | Key Features and Applications |

| This compound | Indole NH replaced by N; C2 replaced by N. | The 1H-tautomer is the more stable form. The two nitrogen atoms in the pyrazole ring offer unique hydrogen bonding capabilities. nih.gov |

| Benzimidazole-based amino acids | Indole CH at position 2 replaced by N. | Benzimidazole derivatives have shown a wide range of biological activities, including anti-inflammatory effects. mdpi.com |

| 7-Azatryptophan | Indole CH at position 7 replaced by N. | Can be incorporated into proteins and used as a fluorescent probe. |

The primary distinction of this compound lies in the replacement of the indole's pyrrole (B145914) ring with a pyrazole ring. This introduces a second nitrogen atom, altering the electronic distribution and hydrogen bonding potential compared to tryptophan and other surrogates like benzimidazole-based amino acids. nih.govmdpi.com This unique feature can lead to different binding modes and selectivities for target proteins. For example, the tryptophan synthase of E. coli can process indazole to form beta-1-indazole-L-alanine, a reaction not observed with many other indole analogs, highlighting its distinct recognition by the enzyme. nih.gov

The design and evaluation of tryptophan analogs, including this compound, are essential for developing tool compounds to study enzyme mechanisms and for the discovery of new therapeutic agents. nih.gov

Computational and Theoretical Approaches for Understanding Beta 1 Indazolealanine

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and conformational landscape of a molecule. rsc.orgnih.gov For beta-1-Indazolealanine, such calculations would elucidate its most stable three-dimensional shapes (conformers) and the energy barriers between them. This analysis involves mapping the potential energy surface by systematically rotating the molecule's single bonds. The results, including dihedral angles of the most stable conformers and their relative energies, are critical for understanding how the molecule might present itself to a biological target. scirp.orgnih.gov

Interactive Table: Hypothetical Conformational Analysis Data for this compound

This table is illustrative, as specific experimental or calculated data for this compound is not available in the searched literature. It demonstrates how results would be presented.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | 60 | 180 | 0.00 | 75.3 |

| 2 | -60 | 180 | 0.25 | 20.1 |

Molecular Docking and Dynamics Simulations for Protein Interactions

To explore how this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor's active site, estimating the binding affinity through a scoring function. nih.gov For this compound, this would involve docking it into the binding sites of various proteins to identify potential interactions. nih.govresearchgate.net

Following docking, MD simulations can provide a more dynamic and detailed view of the protein-ligand complex. mdpi.com These simulations model the movement of atoms over time, revealing the stability of the binding pose, the specific hydrogen bonds and hydrophobic interactions that maintain the complex, and any conformational changes in the protein or ligand upon binding. nih.gov While MD simulations are extensively used to study protein-ligand interactions, including for other indazole derivatives, specific studies simulating the interaction of this compound with a protein target have not been identified in public databases. nih.govunc.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To develop a QSAR model for this compound, one would need a dataset of its analogs with experimentally measured biological activities (e.g., inhibitory concentrations). researchgate.net Various molecular descriptors—physicochemical, topological, and electronic properties—would be calculated for each analog. Statistical methods are then used to build a model that predicts activity based on these descriptors. nih.gov

Such models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are crucial for bioactivity. mdpi.comqsartoolbox.org For instance, a QSAR study on indazole estrogens highlighted the importance of substituents at a specific position for receptor selectivity. nih.gov However, the development of a specific QSAR model for this compound and its derivatives is contingent on the availability of a suitable dataset, which is not currently present in the reviewed literature.

Interactive Table: Hypothetical QSAR Descriptors for this compound Analogs

This table illustrates the type of data used in QSAR studies. The values are hypothetical due to the absence of specific studies on this compound.

| Compound | Activity (IC50, µM) | LogP | Molar Refractivity | Dipole Moment (Debye) |

|---|---|---|---|---|

| Analog 1 | 0.5 | 2.1 | 65 | 3.2 |

| Analog 2 | 1.2 | 2.5 | 70 | 3.5 |

| Analog 3 | 0.8 | 2.3 | 68 | 3.1 |

Comparative Molecular Field Analysis (CoMFA) for Predictive Design

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used in drug design to understand the relationship between the 3D properties of a molecule and its biological activity. nih.gov The process involves aligning a set of molecules with known activities and calculating their steric and electrostatic fields. acs.org The resulting data is analyzed to generate contour maps that visualize regions where changes in these fields would increase or decrease activity. nih.govacs.org

These maps are highly predictive and provide intuitive guidance for designing more potent molecules by indicating where to add or remove steric bulk or how to modify electrostatic properties. While CoMFA has been successfully applied to various classes of compounds, including some indazole derivatives, no specific CoMFA studies focused on this compound were found in the available scientific literature. acs.orgtwas.org

In Silico Screening for Potential Biological Interactions

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. olemiss.edunih.gov This can be done using either ligand-based or structure-based approaches. In a ligand-based screen, one would search for molecules with similar properties to a known active compound. In a structure-based screen, a library of compounds would be docked into the binding site of a target protein. nih.govnih.gov

This compound could be used as a query in a ligand-based screen or included in a library for a structure-based screen to identify its potential biological targets or to find other molecules with similar potential. evitachem.com This approach accelerates the early stages of drug discovery by prioritizing a smaller number of compounds for experimental testing. olemiss.edu However, specific reports detailing the results of in silico screening campaigns involving this compound are not publicly documented.

Q & A

Q. What are the validated synthetic routes for beta-1-indazolealanine, and how can researchers optimize reaction yields?

Methodological considerations:

- Route selection : Prioritize routes with documented reproducibility, such as solid-phase peptide synthesis (SPPS) or catalytic coupling reactions. Validate intermediates via H/C NMR and LC-MS .

- Yield optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify critical factors affecting yield .

- Purity validation : Employ HPLC with UV/Vis or MS detection (e.g., C18 columns, gradient elution) to confirm ≥95% purity. Reference analytical protocols from peer-reviewed studies .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological steps:

- Structural analysis : Combine FT-IR (amide I/II bands) and H NMR (δ 7.2–8.5 ppm for indazole protons) to confirm backbone integrity .

- Physicochemical profiling : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., MarvinSuite). Measure solubility in PBS (pH 7.4) using UV spectrophotometry .

- Thermal stability : Conduct TGA/DSC to assess decomposition temperatures, critical for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

Analytical framework:

- Data triangulation : Compare results across assays (e.g., kinase inhibition vs. cellular proliferation) to identify context-dependent effects. For example, discrepancies may arise from cell-line-specific metabolic pathways .

- Dose-response validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and controls (e.g., vehicle-only and positive controls). Apply Bland-Altman plots to assess inter-study variability .

- Mechanistic studies : Use CRISPR/Cas9 knockouts or siRNA silencing to isolate target pathways. Cross-reference with omics datasets (e.g., proteomics) to confirm off-target effects .

Q. What computational strategies are effective for predicting this compound’s binding affinity to novel targets?

Methodological recommendations:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of homologous proteins. Validate docking poses via MD simulations (e.g., GROMACS) to assess stability over 100 ns .

- Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding energies. For example, ΔG < -8 kcal/mol suggests high affinity, but validate with SPR or ITC .

- ADMET prediction : Leverage SwissADME or ADMETLab 2.0 to forecast bioavailability and toxicity, prioritizing candidates with CNS MPO scores >4 .

Q. How should researchers design assays to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Experimental design:

- In vivo PK : Administer via IV/PO routes in rodents (n ≥ 6/group). Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS (LLOQ ≤ 1 ng/mL) .

- Tissue distribution : Use whole-body autoradiography or MALDI imaging to map compound localization .

- PD endpoints : Corrogate plasma concentrations with biomarker changes (e.g., enzyme activity in target tissues). Apply Hill equations to model EC values .

Methodological Pitfalls and Solutions

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Root-cause analysis : Track impurities via LC-HRMS and trace metal analysis (ICP-MS). For example, Pd contamination from Suzuki couplings may inhibit biological assays .

- Standardization : Adopt ICH Q11 guidelines for critical process parameters (CPPs) and quality attributes (CQAs). Use statistical process control (SPC) charts for real-time monitoring .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC. Compare models (e.g., log-logistic vs. Hill) via AIC/BIC .

- Resampling techniques : Apply bootstrapping (n = 10,000 iterations) to estimate 95% CIs for EC. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound’s preclinical safety data?

Q. What strategies enhance reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.